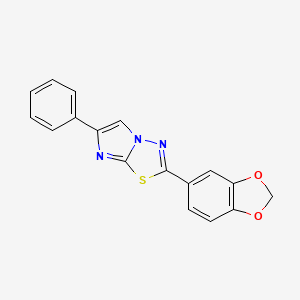
Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride involves several steps. The primary route includes the reaction of 1,1,3,3-tetramethylbutylamine with diethylamine, followed by acylation with acetic anhydride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of solvents and catalysts to facilitate the reactions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, hydroxides, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various amides, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethylbutylamine: A related compound with similar structural features but different functional groups.
Diethylamine: Another related compound used in the synthesis of Acetamide, 2-(diethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
97301-23-0 |
|---|---|
Molekularformel |
C14H31ClN2O |
Molekulargewicht |
278.86 g/mol |
IUPAC-Name |
2-(diethylamino)-N-(2,4,4-trimethylpentan-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C14H30N2O.ClH/c1-8-16(9-2)10-12(17)15-14(6,7)11-13(3,4)5;/h8-11H2,1-7H3,(H,15,17);1H |
InChI-Schlüssel |
DJLSLBDQUJLWHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)NC(C)(C)CC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


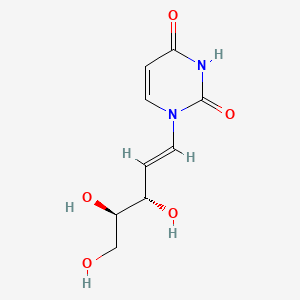
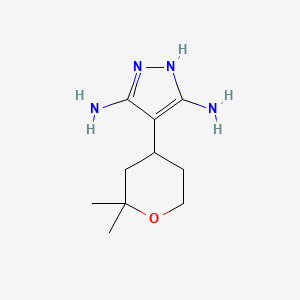
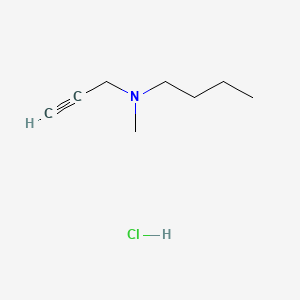

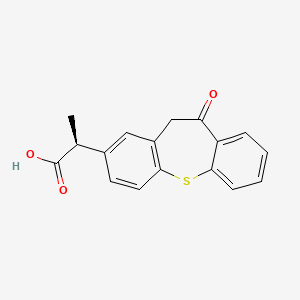
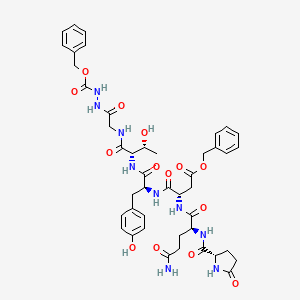
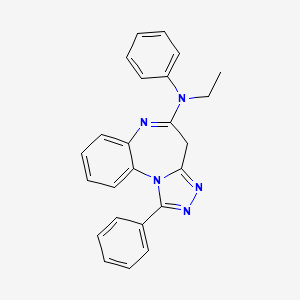
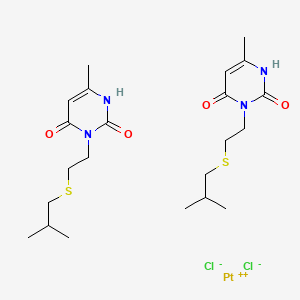
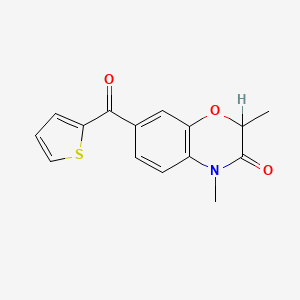
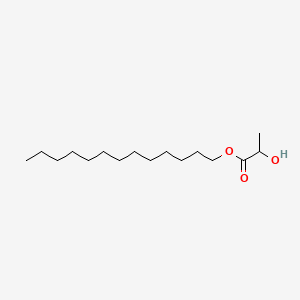


![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12734677.png)
